
Piperidin-4-ylboronic acid
Overview
Description
Piperidin-4-ylboronic acid is a boronic acid derivative containing a piperidine ring. It is a versatile compound used in various chemical reactions, particularly in organic synthesis. The presence of both the boronic acid and piperidine functionalities makes it a valuable reagent in the field of medicinal chemistry and material science.
Mechanism of Action
Target of Action
Piperidin-4-ylboronic acid is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The primary targets of this compound are the molecules or structures in a biological system where it can bind and exert its action.
Mode of Action
The mode of action of this compound involves its interaction with its targets. One of the most important applications of organoboron compounds like this compound is the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed carbon–carbon bond-forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in the Suzuki–Miyaura coupling . This reaction is a key step in many synthetic pathways, leading to the formation of complex organic compounds . The downstream effects of this reaction can vary widely depending on the specific compounds involved in the reaction.
Pharmacokinetics
Organoboron compounds like this compound are generally known for their stability . This stability can influence the compound’s bioavailability, as it allows the compound to remain intact in the body for a longer period of time.
Result of Action
The result of this compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds . The specific molecular and cellular effects of this compound’s action would depend on the particular compounds that are synthesized as a result of its action.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling in which this compound participates is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed in a variety of environments and can tolerate the presence of many different functional groups . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidin-4-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of piperidine derivatives. For instance, the reaction of piperidine with boronic acid reagents under palladium-catalyzed conditions can yield this compound. The reaction typically requires a base, such as potassium carbonate, and is conducted under an inert atmosphere at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Piperidin-4-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: this compound can be oxidized to form corresponding alcohols or reduced to yield hydrocarbons.
Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols and Hydrocarbons: From oxidation and reduction reactions.
Scientific Research Applications
Piperidin-4-ylboronic acid has numerous applications in scientific research:
Comparison with Similar Compounds
4-Pyridinylboronic Acid: Another boronic acid derivative with a pyridine ring instead of a piperidine ring.
3-Pyridinylboronic Acid: Similar structure but with the boronic acid group attached to the third position of the pyridine ring.
2-Pyridinylboronic Acid: Boronic acid group attached to the second position of the pyridine ring.
Uniqueness: Piperidin-4-ylboronic acid is unique due to the presence of the piperidine ring, which imparts different chemical properties and reactivity compared to pyridine-based boronic acids. This uniqueness makes it particularly valuable in the synthesis of piperidine-containing pharmaceuticals and materials .
Properties
IUPAC Name |
piperidin-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BNO2/c8-6(9)5-1-3-7-4-2-5/h5,7-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBWBVAONQOOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCNCC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554568 | |
| Record name | Piperidin-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120347-72-0 | |
| Record name | Piperidin-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



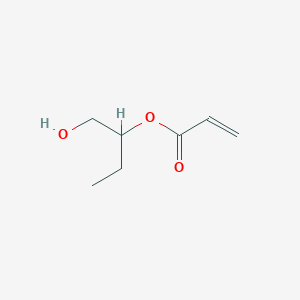
![2-Bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide](/img/structure/B48253.png)
![10-Hydroxybenzo[h]quinoline](/img/structure/B48255.png)
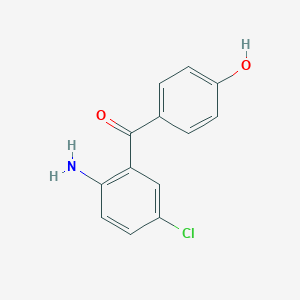
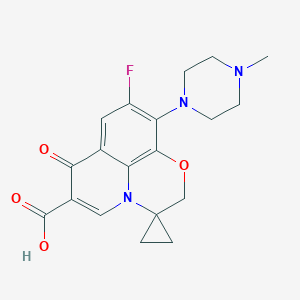

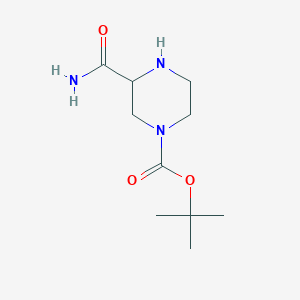

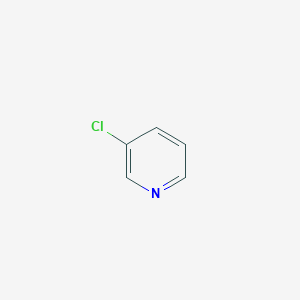
![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)
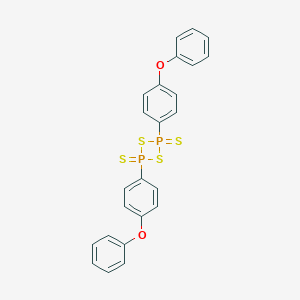
![1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine](/img/structure/B48284.png)

